N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, with the chemical formula C25H22FN5O2S, is a fascinating compound that combines various functional groups. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
Hydrazine Method:
Acetohydrazide Method:
- While industrial-scale production methods are not widely documented, the compound’s synthesis can be adapted for large-scale production using the above routes.
Chemical Reactions Analysis
Oxidation: The compound is susceptible to oxidation due to the presence of the sulfur atom. Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction with hydrazine hydrate can yield the corresponding hydrazine derivative.
Substitution: The compound’s aromatic rings are amenable to electrophilic substitution reactions (e.g., halogenation, nitration).
Common Reagents and Conditions: Reactions typically occur under mild conditions using appropriate solvents and catalysts.
Major Products: The primary products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it an interesting candidate for ligand design in coordination chemistry.
Biology: It may exhibit biological activity due to its aromatic rings and sulfur-containing group. Further studies are needed to explore its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.
Industry: Its reactivity could find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets, possibly through covalent bonding or non-covalent interactions.
- Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds:
These compounds share structural similarities but differ in substitution patterns and functional groups. The uniqueness of our compound lies in its specific arrangement of substituents, making it a promising candidate for further exploration.
Properties
Molecular Formula |
C25H22FN5O2S |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22FN5O2S/c1-17-7-11-20(12-8-17)31-24(18-9-13-21(33-2)14-10-18)29-30-25(31)34-16-23(32)28-27-15-19-5-3-4-6-22(19)26/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
QJRYFPBCXPRSQM-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3F)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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